N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]benzamide
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Overview
Description
N-[2-(3-Chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzotriazole ring fused with a benzamide moiety, and a chlorophenyl group attached to the triazole ring. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves the reaction of 3-chlorophenylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like chloroform or dichloromethane. The resulting intermediate is then reacted with sodium azide to form the benzotriazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzotriazoles.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific interactions with molecular targets .
Properties
Molecular Formula |
C19H13ClN4O |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C19H13ClN4O/c20-14-7-4-8-16(11-14)24-22-17-10-9-15(12-18(17)23-24)21-19(25)13-5-2-1-3-6-13/h1-12H,(H,21,25) |
InChI Key |
LMEVILOVJMESAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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